molecular formula C17H9ClN4S B292891 3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

Cat. No.: B292891
M. Wt: 336.8 g/mol
InChI Key: JVJBZWQZYWPSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that combines multiple functional groups, including thiazole, triazine, and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions. One common method includes the condensation of 4-chlorophenylhydrazine with thiosemicarbazide, followed by cyclization with appropriate reagents to form the thiazole and triazine rings. The final step involves the formation of the indole ring through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole
  • 1-(4-Chlorophenyl)[1,3]thiazolo[4’,3’:3,4][1,2,4]triazino[5,6-b]indole
  • 1-(4-Chlorophenyl)[1,3]thiazolo[5’,4’:3,4][1,2,4]triazino[5,6-b]indole

Uniqueness

1-(4-Chlorophenyl)[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H9ClN4S

Molecular Weight

336.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

InChI

InChI=1S/C17H9ClN4S/c18-11-7-5-10(6-8-11)14-9-23-17-21-20-15-12-3-1-2-4-13(12)19-16(15)22(14)17/h1-9H

InChI Key

JVJBZWQZYWPSPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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